Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antagonist of the mammalian bile acid sensor farnesoid-X-receptor (FXR); High Quality Biochemicals for Research Uses
Scientific Research Applications
Antiprotozoal Agents
Carbamimidoyl(dimethyl)azanium compounds have been researched for their potential as antiprotozoal agents. For instance, a study by Ismail et al. (2004) synthesized compounds related to Carbamimidoyl(dimethyl)azanium, showing strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings suggest their potential use in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Synthesis of N,N-Dimethyltryptamine Derivative
Li De-chen (2002) discussed the synthesis of a N,N-Dimethyltryptamine derivative using a compound structurally similar to Carbamimidoyl(dimethyl)azanium. This study contributes to the field of synthetic organic chemistry and may have implications in the synthesis of complex organic compounds (Li De-chen, 2002).
Development of New Ionic Liquids
Holbrey et al. (2002) investigated the synthesis of new ionic liquids, including compounds related to Carbamimidoyl(dimethyl)azanium. These ionic liquids are notable for their stability, water solubility, and wide electrochemical window, making them potentially useful in various industrial applications (Holbrey et al., 2002).
Crystallographic Studies
The study of crystal structures of compounds similar to Carbamimidoyl(dimethyl)azanium can provide insights into molecular interactions and conformations. For example, Dayananda et al. (2012) explored the crystal structure of a closely related compound, contributing to a better understanding of molecular geometry and hydrogen bonding patterns (Dayananda et al., 2012).
Properties
CAS No. |
94203-53-9 |
---|---|
Molecular Formula |
C28H47N3O5S |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
[(E)-[(1R,4aR,4bS,8aS,10aS)-1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate;1,1-dimethylguanidine |
InChI |
InChI=1S/C25H38O5S.C3H9N3/c1-23(2)12-5-13-25(4)21(23)10-14-24(3)20(8-6-18-11-15-29-16-18)19(7-9-22(24)25)17-30-31(26,27)28;1-6(2)3(4)5/h11,15-17,20-22H,5-10,12-14H2,1-4H3,(H,26,27,28);1-2H3,(H3,4,5)/b19-17+;/t20-,21-,22-,24+,25-;/m0./s1 |
InChI Key |
MUGYGAQKMRBEQJ-VNINRLMRSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2CC/C(=C\OS(=O)(=O)O)/[C@@H]3CCC4=COC=C4)C)(C)C.CN(C)C(=N)N |
SMILES |
CC1(CCCC2(C1CCC3(C2CCC(=COS(=O)(=O)O)C3CCC4=COC=C4)C)C)C.C[NH+](C)C(=N)N |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC(=COS(=O)(=O)O)C3CCC4=COC=C4)C)C)C.CN(C)C(=N)N |
Synonyms |
NSC-613010; [(E)-[(1R,4aR,4bS,8aS,10aS)-1-[2-(Furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl]sulfate diaminomethylidene(dimethyl)azanium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.